molecular formula C19H13BrClNO4 B11658114 2-(4-Bromophenyl)-2-oxoethyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate

2-(4-Bromophenyl)-2-oxoethyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate

Cat. No.: B11658114
M. Wt: 434.7 g/mol
InChI Key: SVFIZSBPBYZEPJ-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2-oxoethyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate is a complex organic compound that belongs to the class of oxazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide. The reaction is usually carried out in the presence of a base like potassium carbonate under reflux conditions.

    Introduction of the Bromophenyl and Chlorophenyl Groups: The bromophenyl and chlorophenyl groups can be introduced through a Friedel-Crafts acylation reaction. This involves the reaction of the oxazole intermediate with 4-bromobenzoyl chloride and 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Final Coupling and Esterification: The final step involves coupling the intermediate with an appropriate esterifying agent such as ethyl chloroformate under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the oxazole ring, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound can be used to study enzyme interactions and inhibition. The presence of halogen atoms can enhance binding affinity to biological targets.

Medicine

In medicinal chemistry, this compound and its derivatives can be explored for their potential as therapeutic agents. The oxazole ring is a common motif in many drugs, and the presence of bromine and chlorine can influence pharmacokinetic properties.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability.

Mechanism of Action

The mechanism by which 2-(4-Bromophenyl)-2-oxoethyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate exerts its effects is likely related to its ability to interact with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the halogen atoms can form halogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenyl)-2-oxoethyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate: shares similarities with other oxazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity. The combination of bromine and chlorine atoms provides distinct electronic and steric properties that can be exploited in various applications.

Properties

Molecular Formula

C19H13BrClNO4

Molecular Weight

434.7 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C19H13BrClNO4/c1-11-17(18(22-26-11)14-4-2-3-5-15(14)21)19(24)25-10-16(23)12-6-8-13(20)9-7-12/h2-9H,10H2,1H3

InChI Key

SVFIZSBPBYZEPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)OCC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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